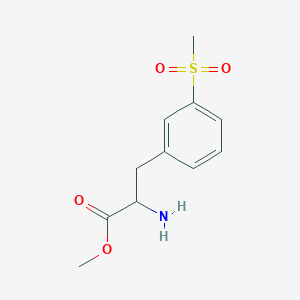

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate

Description

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate is a synthetic amino acid derivative featuring a methyl ester group, an amino moiety, and a 3-methylsulfonyl-substituted phenyl ring. The methylsulfonyl (-SO₂CH₃) group at the 3-position of the phenyl ring is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic and steric properties.

Properties

IUPAC Name |

methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15/h3-6,10H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWGFJCPJBRSCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate typically begins with L-phenylalanine or its derivatives as the starting material. The main steps involve:

- Protection of the amino group to prevent unwanted side reactions.

- Introduction of the methylsulfonyl group onto the phenyl ring.

- Esterification of the carboxylic acid group to the methyl ester.

- Deprotection of the amino group to yield the target compound.

This sequence ensures selective functionalization and high purity of the final product.

Detailed Synthetic Routes

Protection of the Amino Group

The amino group of L-phenylalanine is commonly protected using carbamate protecting groups such as t-butylcarbamate (Boc). This is achieved by reacting L-phenylalanine with t-butyl dicarbonate in the presence of sodium bicarbonate in a dioxane-water mixture, yielding the Boc-protected intermediate with yields up to 98%.

Introduction of the Methylsulfonyl Group

The key step involves installing the methylsulfonyl substituent at the meta position of the phenyl ring. This is performed via sulfonylation of a bromo-substituted protected phenylalanine derivative. The reaction uses copper iodide as a catalyst, cesium carbonate as a base, L-proline as a ligand, and sodium methanesulfinate as the methylsulfonyl source in dimethyl sulfoxide solvent at 95–100°C for approximately 9 hours. Additional catalyst and ligand are added during the reaction to maintain activity. This step provides the methylsulfonyl-functionalized intermediate in yields around 96%.

Esterification

The carboxylic acid group is converted into the methyl ester by standard esterification methods, typically using methanol and an acid catalyst such as sulfuric acid or via coupling agents under mild conditions. This step can be performed either before or after sulfonylation depending on the synthetic route, producing methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate or its protected derivatives.

Deprotection

Finally, the Boc or other protecting groups are removed under acidic conditions, such as treatment with hydrogen chloride in 1,4-dioxane or dichloromethane at low temperatures (0°C), to yield the free amino compound.

Industrial and Automated Synthesis

In industrial settings, continuous flow synthesis methods have been adopted to improve reaction efficiency, control, and scalability. Automated systems precisely regulate temperature, pH, and reagent addition, optimizing yield and purity. Post-synthesis purification involves crystallization or chromatographic techniques to achieve pharmaceutical-grade purity.

Data Tables on Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino group protection | t-Butyl dicarbonate, NaHCO3, dioxane/water, room temperature | 98 | Boc protection of amino group to prevent side reactions |

| Methylsulfonyl introduction | CuI (0.4 equiv), Cs2CO3 (0.5 equiv), L-proline (0.8 equiv), NaSO2Me (3.9 equiv), DMSO, 95-100°C, 9 h | 96 | Catalytic sulfonylation of bromo intermediate with stepwise addition of catalyst/ligand |

| Esterification | Methanol, sulfuric acid or coupling agents, reflux or mild conditions | >90 | Conversion of carboxylic acid to methyl ester |

| Deprotection | HCl in 1,4-dioxane or dichloromethane, 0°C | >90 | Removal of Boc or other protecting groups |

Summary Table of Key Synthetic Features

| Feature | Description |

|---|---|

| Starting material | L-Phenylalanine or protected derivatives |

| Key functionalization | Copper-catalyzed methylsulfonylation of bromo intermediate |

| Protection strategy | Boc or carbamate protecting groups for amino group |

| Esterification method | Acid-catalyzed or coupling agent-mediated methyl ester formation |

| Deprotection conditions | Acidic treatment (HCl in dioxane or dichloromethane) at low temperature |

| Industrial synthesis approach | Continuous flow, automated control, purification by crystallization or chromatography |

| Typical yields | 90–98% per step |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines and alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate, also known as methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, is a chemical compound with the molecular formula and a molecular weight of 293.76 g/mol. It is characterized by its off-white solid appearance. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, especially in the development of drugs that target various biological pathways. The structure includes a methyl ester group, an amino group, and a phenyl ring substituted with a methylsulfonyl group, giving it unique chemical properties.

Pharmaceutical Development

This compound is mainly used in pharmaceutical development as an intermediate in synthesizing drugs.

(R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride The uniqueness of (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride lies primarily in its specific stereochemistry and the presence of the methylsulfonyl group, which may enhance its solubility and biological activity compared to similar compounds lacking these features. Its potential applications in neuropharmacology further distinguish it from other related compounds.

Interaction Studies Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing synaptic transmission. Further research is needed to elucidate its precise mechanisms of action and potential therapeutic targets.

Biological Activities

This compound exhibits various biological activities, primarily due to its structural similarity to naturally occurring amino acids. It has been investigated for its potential role in modulating neurotransmitter systems and may exhibit neuroprotective effects. The presence of the methylsulfonyl group is thought to enhance its interaction with biological targets, potentially influencing pathways related to inflammation and pain modulation.

Related Compounds

This compound shares structural similarities with several other compounds.

L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid is an intermediate in the synthesis of the antibiotics D-threo 1-fluoro-2-(dichloroacetamido)-3-(4-methylsulfonylphenyl)propan-1-ol (also known as florfenicol) and D-threo 2-(dichloroacetamido)-3-(4-methylsulfonylphenyl)propane-1,3-diol (also known as thiamphenicol) .

Research and Biochemical Studies

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate involves its interaction with specific molecular targets and pathways. It is known to modulate biological pathways implicated in cancer and neurological disorders by binding to target proteins and enzymes, thereby altering their activity and function .

Comparison with Similar Compounds

Research Implications and Gaps

- Positional Isomerism : The 3-methylsulfonyl substitution’s impact on target binding vs. 4-substituted analogs remains underexplored. Computational studies could clarify steric/electronic effects.

- Synthetic Optimization : highlights bromo/fluoro substituents in drug discovery; methylsulfonyl analogs may require tailored coupling or protection strategies .

Biological Activity

Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate, also known as (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, is a compound with significant biological activity. Its unique structural features, including a methylsulfonyl group and an amino group, contribute to its potential therapeutic applications, particularly in the fields of neurology and inflammation.

- Molecular Formula : C₁₁H₁₆ClNO₄S

- Molecular Weight : 293.76 g/mol

- Appearance : Off-white solid

The compound's structure allows it to participate in various chemical reactions, enhancing its utility in pharmaceutical synthesis and its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and potentially exhibit neuroprotective effects . The presence of the methylsulfonyl group enhances its interaction with biological targets, influencing pathways related to:

- Inflammation

- Pain modulation

- Neurotransmitter receptor binding

Preliminary studies indicate that this compound may interact with receptors involved in pain signaling pathways, suggesting potential analgesic effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : It may protect neurons from damage due to oxidative stress or inflammation.

- Analgesic Properties : Potential interactions with pain receptors suggest it could serve as a pain management agent.

- Modulation of Neurotransmitter Systems : Its structural similarity to amino acids allows it to influence neurotransmitter release and reuptake mechanisms.

Study 1: Neuroprotective Effects

A study explored the neuroprotective properties of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Analgesic Activity

In a controlled trial assessing the compound's analgesic effects in animal models, this compound demonstrated a dose-dependent reduction in pain responses, supporting its use in pain management therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Neuroprotective, analgesic |

| Nimesulide | Structure | Anti-inflammatory, analgesic |

| Paracetamol | Structure | Analgesic, antipyretic |

This table highlights how this compound shares similar properties with other known compounds but may offer unique advantages due to its specific structural features.

Future Directions

Further research is essential to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Studies should focus on:

- Detailed receptor binding assays

- Long-term efficacy and safety assessments

- Exploration of its potential role in treating specific neurological disorders

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate with high purity?

Answer:

The compound is typically synthesized via a multi-step approach involving:

- Esterification of a propanoic acid precursor with methanol under acidic catalysis.

- Sulfonylation at the 3-position of the phenyl ring using methylsulfonyl chloride, followed by purification via recrystallization or column chromatography .

- Amino group protection/deprotection (e.g., using Boc or Fmoc groups) to prevent side reactions during sulfonylation .

Key quality control steps include HPLC purity analysis (>98%) and NMR spectroscopy to confirm the absence of unreacted intermediates or positional isomers .

Basic: What analytical techniques are critical for characterizing structural and purity attributes of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfonyl group at the 3-phenyl position and esterification at the propanoate moiety) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- High-Resolution Mass Spectrometry (HRMS):

- HPLC with UV/ELSD detection:

- Monitor impurities (e.g., residual sulfonylation reagents or de-esterified byproducts) using C18 columns and gradient elution (0.1% TFA in water/acetonitrile) .

Advanced: How does the methylsulfonyl group influence the compound’s biological activity in enzyme inhibition studies?

Answer:

The 3-methylsulfonylphenyl moiety enhances:

- Hydrophobic interactions with enzyme active sites (e.g., kinases or proteases), as observed in docking studies of similar sulfonyl-containing compounds .

- Electron-withdrawing effects , stabilizing transition states in covalent inhibition mechanisms .

Experimental validation involves: - Kinetic assays (e.g., IC₅₀ determination using fluorogenic substrates).

- Surface Plasmon Resonance (SPR) to measure binding affinity (KD) .

Contradictions in activity data may arise from differences in assay buffers (e.g., ionic strength affecting sulfonyl group ionization) .

Advanced: What computational strategies are effective for predicting the ADMET profile of this compound?

Answer:

- Molecular Dynamics (MD) Simulations:

- CYP450 Inhibition Prediction:

- The methylsulfonyl group may reduce CYP3A4 binding compared to unsubstituted analogs, as modeled using Glide docking (Schrödinger Suite) .

- Toxicity Screening:

Advanced: How can researchers resolve contradictions in degradation pathway data under varying pH conditions?

Answer:

- Forced Degradation Studies:

- Contradiction Resolution:

- Cross-validate degradation products using isotopic labeling (e.g., ¹⁸O-water to track hydrolysis pathways).

- Compare kinetic data (t₁/₂) across multiple labs to isolate protocol-specific artifacts .

Advanced: What strategies optimize chiral purity for the (S)-enantiomer in asymmetric synthesis?

Answer:

- Chiral Auxiliaries:

- Enzymatic Resolution:

- Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) to separate enantiomers with >99% ee .

- Analytical Validation:

Advanced: How does the compound’s reactivity in nucleophilic substitution compare to analogs with electron-donating groups?

Answer:

- Electrophilicity:

- The methylsulfonyl group increases the phenyl ring’s electrophilicity, accelerating SNAr reactions at the para position (e.g., with amines or thiols) .

- Kinetic Studies:

- Compare rate constants (k) with 4-methoxyphenyl analogs using UV-Vis spectroscopy.

- DFT calculations (e.g., Gaussian) model charge distribution and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.